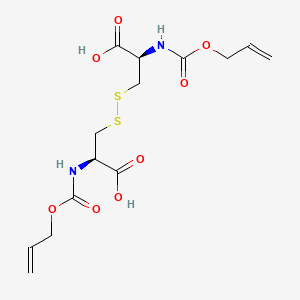
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH, also known as N-allyloxycarbonyl-L-cysteine, is a derivative of the amino acid cysteine. This compound is primarily used in peptide synthesis as a protecting group for the thiol group of cysteine. Protecting groups are essential in synthetic chemistry to prevent unwanted reactions at specific functional groups during multi-step synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH can be synthesized through various methods. One common approach involves the protection of the cysteine thiol group using allyloxycarbonyl (Alloc) groups. The reaction typically involves the use of allyl chloroformate and a base such as triethylamine to form the Alloc-protected cysteine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Alloc group can be removed under mild conditions using palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophile like morpholine.
Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Deprotection: Palladium catalysts and nucleophiles (e.g., morpholine).
Amidation: Carbodiimides and carboxylic acid derivatives.
Major Products Formed
Deprotection: Free cysteine.
Amidation: Amide derivatives of cysteine.
Aplicaciones Científicas De Investigación
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH has numerous applications in scientific research:
Peptide Synthesis: Used as a protecting group for cysteine in solid-phase peptide synthesis, facilitating the synthesis of complex peptides and proteins.
Protein Modification: Employed in the site-specific modification of proteins, enabling the study of protein function and interactions.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Applied in the conjugation of peptides to other biomolecules, such as antibodies, for targeted drug delivery and diagnostics.
Mecanismo De Acción
The primary mechanism of action of Alloc-Cys(1)-OH.Alloc-Cys(1)-OH involves the protection and subsequent deprotection of the cysteine thiol group. The Alloc group prevents unwanted reactions at the thiol group during synthesis. Upon deprotection, the free thiol group can participate in various biochemical reactions, such as disulfide bond formation and nucleophilic substitution .
Comparación Con Compuestos Similares
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH is unique compared to other cysteine derivatives due to its specific protecting group. Similar compounds include:
Boc-Cys(1)-OH: Uses a tert-butoxycarbonyl (Boc) protecting group.
Cbz-Cys(1)-OH: Uses a benzyloxycarbonyl (Cbz) protecting group.
This compound offers advantages in terms of mild deprotection conditions and compatibility with various synthetic methods, making it a valuable tool in peptide and protein chemistry .
Propiedades
Fórmula molecular |
C14H20N2O8S2 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
(2R)-3-[[(2R)-2-carboxy-2-(prop-2-enoxycarbonylamino)ethyl]disulfanyl]-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H20N2O8S2/c1-3-5-23-13(21)15-9(11(17)18)7-25-26-8-10(12(19)20)16-14(22)24-6-4-2/h3-4,9-10H,1-2,5-8H2,(H,15,21)(H,16,22)(H,17,18)(H,19,20)/t9-,10-/m0/s1 |
Clave InChI |
SWVORQKGWDILLE-UWVGGRQHSA-N |
SMILES isomérico |
C=CCOC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OCC=C)C(=O)O |
SMILES canónico |
C=CCOC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)


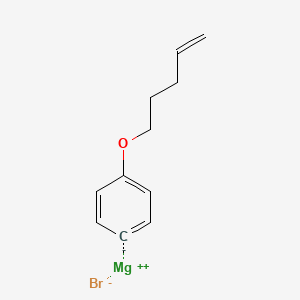
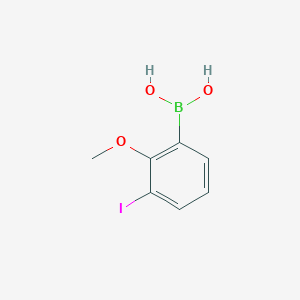

![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)

![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
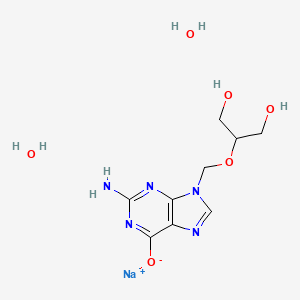
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
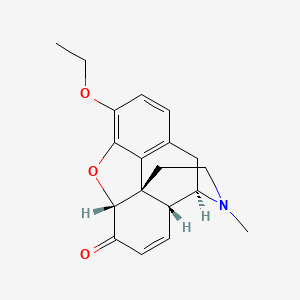
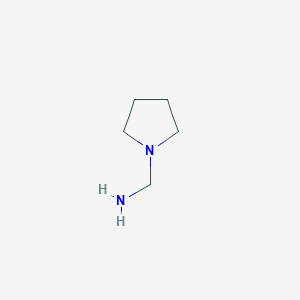
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
